molecular formula C25H27N3O2 B11655850 (Z)-2-Cyano-3-{4-[4-((E)-3-phenyl-allyl)-piperazin-1-yl]-phenyl}-acrylic acid ethyl ester

(Z)-2-Cyano-3-{4-[4-((E)-3-phenyl-allyl)-piperazin-1-yl]-phenyl}-acrylic acid ethyl ester

Cat. No.: B11655850
M. Wt: 401.5 g/mol
InChI Key: ZCWBEIJXBFYJQN-CAMHVTRGSA-N
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Description

Ethyl (2Z)-2-cyano-3-(4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}phenyl)prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a piperazine ring, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-(4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}phenyl)prop-2-enoate typically involves multiple steps. One common method includes the reaction of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}phenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}phenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}phenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-(4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}phenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate: Another compound with a similar backbone but different functional groups, affecting its reactivity and applications.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]prop-2-enoate

InChI

InChI=1S/C25H27N3O2/c1-2-30-25(29)23(20-26)19-22-10-12-24(13-11-22)28-17-15-27(16-18-28)14-6-9-21-7-4-3-5-8-21/h3-13,19H,2,14-18H2,1H3/b9-6+,23-19-

InChI Key

ZCWBEIJXBFYJQN-CAMHVTRGSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3)C#N

Origin of Product

United States

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